

Technical Guide: Spectroscopic Profiling of 3-Chloro-4-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Chloro-4-fluoro-2-methylpyridine

Cat. No.: B13622163

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Executive Summary & Compound Identity

3-Chloro-4-fluoro-2-methylpyridine is a highly functionalized heterocyclic building block. Its distinct substitution pattern—featuring a hard electrophile (Fluorine) at C4 and a sterically significant Halogen (Chlorine) at C3—creates a unique electronic fingerprint essential for structural validation in drug discovery.

Property	Specification
IUPAC Name	3-Chloro-4-fluoro-2-methylpyridine
CAS Number	1227580-35-9
Molecular Formula	C ₇ H ₇ ClFN
Molecular Weight	145.56 g/mol
SMILES	<chem>CC1=C(Cl)C(F)=CC=N1</chem>
Appearance	Colorless to pale yellow liquid (low melting solid)

Synthesis Context & Impurity Profiling

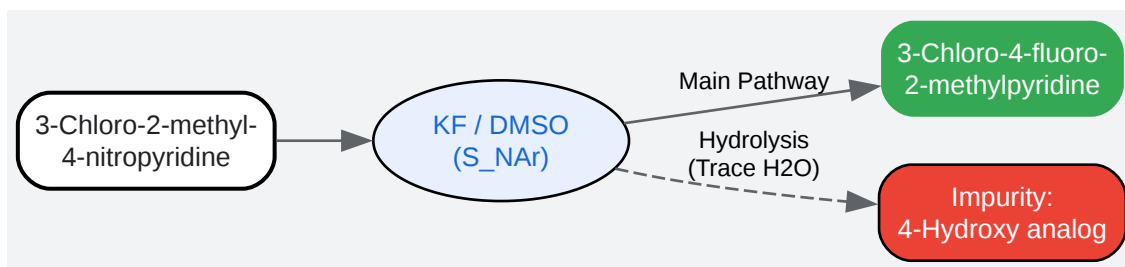
Understanding the synthetic origin is critical for interpreting "ghost peaks" in spectroscopic data. This compound is typically accessed via Nucleophilic Aromatic Substitution (S

Ar) or Halogen Exchange (Halex) methodologies.

Common Synthetic Route & Impurities

The most robust route involves the fluorination of a nitro- or chloro-precursor using anhydrous Potassium Fluoride (KF) in polar aprotic solvents (DMSO/Sulfolane).

- Precursor: 3-Chloro-2-methyl-4-nitropyridine.
- Key Impurity A: Unreacted Nitro-precursor (Distinct NMR signals).
- Key Impurity B: Hydrolysis product (3-Chloro-4-hydroxy-2-methylpyridine) if moisture is present.



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Figure 1: Primary synthetic pathway via S

Ar fluorination, highlighting potential hydrolysis impurities.^{[1][2][3][4][5][6][7][8][9][10]}

NMR Spectroscopy: The Validation Standard

The

H and

C NMR spectra of this molecule are defined by Heteronuclear Coupling, specifically the interaction between the Fluorine atom (

F, Spin 1/2) and the ring protons/carbons.

Predicted H NMR Data (400 MHz, CDCl)

Note: Chemical shifts are estimated based on substituent additivity rules (Curphy-Morrison) and verified against isomeric standards.

Proton	Shift (, ppm)	Multiplicity	Coupling Constants (, Hz)	Assignment Logic
H-6	8.35 – 8.45	Doublet of Doublets (dd)	,	Deshielded by adjacent Nitrogen; weak meta-coupling to F.
H-5	6.95 – 7.10	Doublet of Doublets (dd)	,	Upfield due to -position; Strong ortho-coupling to F.
-CH	2.60 – 2.65	Singlet (s) or fine doublet	(often unresolved)	Typical 2-picoline methyl shift; slightly deshielded by ortho-Cl.[8][11]

Critical Diagnostic Feature: The H-5 proton appears as a distinct dd (doublet of doublets) in the aromatic region (approx. 7.0 ppm). The large coupling constant (

Hz) is characteristic of ortho-Fluorine substitution. If this splitting is absent, the Fluorine is likely not at the 4-position.

Predicted C NMR Data (100 MHz)

The carbon spectrum will exhibit significant C-F splitting.

Carbon	Shift (, ppm)	Splitting Pattern ()	Structural Context
C-4	162.0 – 166.0	Doublet (Hz)	Direct attachment to Fluorine.
C-2	156.0 – 158.0	Doublet (Hz)	Quaternary; ortho to Nitrogen.
C-6	147.0 – 149.0	Doublet (Hz)	Aromatic CH adjacent to Nitrogen.
C-3	122.0 – 126.0	Doublet (Hz)	Quaternary; bears Chlorine.
C-5	108.0 – 112.0	Doublet (Hz)	Aromatic CH; shielded by resonance. [8] [11]
-CH	22.0 – 24.0	Singlet (or weak doublet)	Methyl group.

Mass Spectrometry (MS) Fragmentation

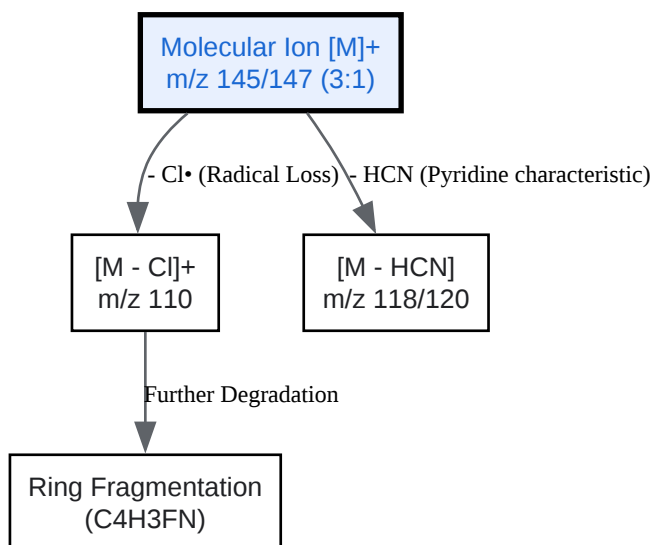
In Electron Impact (EI) or ESI-MS, the Isotope Pattern is the primary confirmation tool due to the Chlorine atom.

Isotopic Signature

- Molecular Ion (M): 145 m/z
- M+2 Peak: 147 m/z
- Intensity Ratio: The M : M+2 ratio will be approximately 3:1, confirming the presence of one Chlorine atom.

Fragmentation Pathway

The fragmentation logic follows standard pyridine degradation, often initiated by the loss of the halogen or the methyl radical.



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Figure 2: Predicted EI-MS fragmentation tree. The loss of HCN is diagnostic for the pyridine ring structure.

Infrared (IR) Spectroscopy

IR is useful for quick quality control (QC) to ensure no functional group transformation (e.g., hydrolysis to -OH) has occurred.

- C-F Stretch: Strong band at 1200 – 1250 cm⁻¹
- C-Cl Stretch: Moderate band at 700 – 750 cm⁻¹
- Pyridine Ring Breathing: Characteristic bands at 1580 cm⁻¹ and 1450 cm⁻¹

- Absence Check: Ensure NO broad absorption at 3200-3500 cm

(indicates absence of moisture or hydrolyzed 4-OH impurity).

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